4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles This compound is characterized by the presence of a chlorophenylsulfonamido group and a nitrobenzo[d]thiazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonation: The chlorophenyl group is sulfonated using chlorosulfonic acid to form the chlorophenylsulfonamido intermediate.
Amidation: The final step involves the coupling of the nitrobenzo[d]thiazole and chlorophenylsulfonamido intermediates through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivative of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The benzothiazole ring may interact with DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonamides: Compounds with sulfonamide groups but different aromatic rings.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a nitrobenzothiazole moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBPMDHJFOFOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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